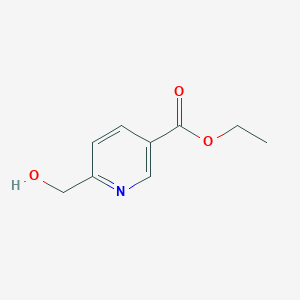

Ethyl 6-(hydroxymethyl)nicotinate

Description

Contextualization within Pyridine (B92270) Carboxylate Chemistry

Pyridine carboxylates, a class of compounds to which ethyl 6-(hydroxymethyl)nicotinate belongs, are of fundamental importance in organic chemistry. The pyridine ring, an aromatic heterocycle containing a nitrogen atom, imparts specific electronic properties to the molecule, influencing the reactivity of its substituents. The ester group, in this case, an ethyl carboxylate, can undergo hydrolysis, amidation, or reduction, providing a gateway to other functional groups.

The strategic placement of the hydroxymethyl group at the 6-position of the pyridine ring further enhances the synthetic potential of this compound. This primary alcohol can be readily oxidized to an aldehyde or a carboxylic acid, or it can be converted into a leaving group for nucleophilic substitution reactions. The interplay between the ester and alcohol functionalities, moderated by the pyridine core, allows for selective chemical manipulation, a highly desirable feature in multistep synthesis.

Significance as a Versatile Synthetic Intermediate

The true value of this compound lies in its role as a versatile synthetic intermediate. Its structure serves as a modifiable scaffold, enabling the introduction of diverse chemical moieties. For instance, the hydroxyl group can be used as a handle to attach other molecules through ether or ester linkages. Simultaneously, the ethyl nicotinate (B505614) portion can be elaborated to create more complex heterocyclic systems.

This versatility has not gone unnoticed by the research community. A survey of chemical literature and supplier databases reveals a range of related structures, highlighting the modular nature of this chemical family. bldpharm.combldpharm.com For example, variations with different alkyl esters or additional substituents on the pyridine ring are available, offering a toolkit for fine-tuning the properties of the final products. bldpharm.combldpharm.com The synthesis of the methyl analog, mthis compound, is well-documented, often starting from dimethyl pyridine-2,5-dicarboxylate (B1236617) and employing reducing agents like sodium borohydride (B1222165) in the presence of calcium chloride. chemicalbook.comechemi.com This particular synthesis has been reported with high yields, demonstrating the efficient production of these valuable building blocks. chemicalbook.com

The physical and chemical properties of these compounds are also well-characterized, providing researchers with the necessary data for planning synthetic routes. For instance, the melting point and boiling point of the methyl analog are documented, along with its spectral data. chemicalbook.comfishersci.comaksci.com

Table 1: Physical and Chemical Properties of Related Nicotinate Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Mthis compound | 56026-36-9 | C8H9NO3 | 167.16 | 75-78 echemi.comchemicalbook.com |

| Ethyl nicotinate | 614-18-6 | C8H9NO2 | 151.16 | 9-11 thegoodscentscompany.com |

| Ethyl 6-(hydroxymethyl)pyridine-3-carboxylate | 35005-81-3 | C9H11NO3 | 181.19 | Not Available |

The availability and well-understood chemistry of this compound and its congeners solidify their importance as foundational molecules in the ongoing quest for new and improved chemical entities.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-(hydroxymethyl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-2-13-9(12)7-3-4-8(6-11)10-5-7/h3-5,11H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDSGPHNFOMPILP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70567473 | |

| Record name | Ethyl 6-(hydroxymethyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70567473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35005-81-3 | |

| Record name | Ethyl 6-(hydroxymethyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70567473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for Ethyl 6 Hydroxymethyl Nicotinate

Established Synthetic Pathways

The synthesis of Ethyl 6-(hydroxymethyl)nicotinate can be approached through several strategic disconnections, primarily involving the selective reduction of appropriately substituted nicotinic acid esters or pyridine (B92270) diesters.

Reduction of Substituted Nicotinic Acid Esters

This approach utilizes a precursor where the desired hydroxymethyl group is present in a protected or alternative oxidized form.

Reduction of Ethyl 6-Acetoxymethylnicotinate

A potential synthetic route to this compound involves the deprotection of an acetate-protected precursor, Ethyl 6-acetoxymethylnicotinate. This method is predicated on the synthesis of the acetoxymethyl intermediate, followed by a hydrolysis step to unveil the primary alcohol. The transformation is typically achieved through saponification, using a base such as sodium hydroxide or potassium carbonate in an aqueous or alcoholic solvent system. Alternatively, acid-catalyzed hydrolysis can also be employed. This pathway is characteristic of a protecting group strategy, where the more reactive hydroxyl group is masked during other synthetic transformations and revealed at a later stage.

Reductive Functionalization of Pyridine Diesters

A highly effective and frequently cited strategy involves the chemo-selective reduction of a pyridine dicarboxylate ester. This method's success hinges on the ability of the reducing agent to differentiate between two electronically distinct ester groups on the pyridine ring.

Chemo-selective Reduction of Pyridine-2,5-dicarboxylate (B1236617) Derivatives (e.g., Dimethyl Pyridine-2,5-dicarboxylate with Hydride Reagents)

The chemo-selective reduction of pyridine-2,5-dicarboxylate derivatives is a well-documented and high-yielding method for producing 6-(hydroxymethyl)nicotinate esters. nih.govchemicalbook.com A prominent example is the reduction of Dimethyl Pyridine-2,5-dicarboxylate. In this reaction, the ester group at the C2 position is selectively reduced to a hydroxymethyl group, while the ester at the C5 position remains intact.

This selectivity is achieved through the use of a modified sodium borohydride (B1222165) reducing system. The reaction employs Sodium borohydride (NaBH₄) in the presence of calcium chloride (CaCl₂). chemicalbook.com The role of calcium chloride is likely to act as a Lewis acid, coordinating to the carbonyl oxygen of the ester group at the C2 position, which is activated by the adjacent ring nitrogen. This coordination enhances the electrophilicity of the C2 ester carbonyl, making it more susceptible to nucleophilic attack by the hydride from NaBH₄, leading to its selective reduction over the C5 ester. The synthesis of the analogous methyl ester, Mthis compound, has been reported with a 96% yield using this method. chemicalbook.com

| Starting Material | Reagents | Solvent | Temperature | Time | Product | Yield |

|---|---|---|---|---|---|---|

| Dimethyl Pyridine-2,5-dicarboxylate | NaBH₄, CaCl₂ | THF/Ethanol | 0°C to Room Temp. | 18 hours | Mthis compound | 96% chemicalbook.com |

Alternative Synthetic Strategies

Another viable synthetic approach involves the reduction of a different functional group at the C6 position. For instance, the reduction of Ethyl 6-formylnicotinate represents a direct and efficient alternative. The formyl (aldehyde) group is readily reduced to a primary alcohol using a variety of mild reducing agents, such as sodium borohydride, in an alcoholic solvent like ethanol or methanol. This method is advantageous due to the high reactivity of aldehydes and the typically clean and high-yielding nature of the reduction.

Optimization of Reaction Conditions and Yields in Diverse Systems

The optimization of the synthesis of 6-(hydroxymethyl)nicotinate esters is critical for achieving high yields and purity, particularly in large-scale preparations. The chemo-selective reduction of pyridine-2,5-dicarboxylates serves as an excellent case study for such optimization. nih.govchemicalbook.com

Several factors are crucial for the success of this transformation:

Choice of Reducing Agent: While powerful reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both ester groups, sodium borohydride is a milder reagent. Its reactivity can be precisely modulated through additives.

Lewis Acid Additive: The addition of calcium chloride is key to the reaction's selectivity and high yield. It activates one ester group over the other, directing the reduction to the desired position. nih.govchemicalbook.com

Solvent System: A mixed solvent system, such as tetrahydrofuran (THF) and ethanol, is used to ensure the solubility of the starting material, the borohydride reagent, and the calcium salt intermediate. chemicalbook.com

Temperature Control: The reaction is initiated at a low temperature (0°C) during the addition of the highly reactive NaBH₄ to control the rate of reaction and prevent side reactions. The reaction is then allowed to proceed to completion at room temperature. chemicalbook.com

By carefully controlling these parameters, the synthesis can be optimized to produce the desired product in excellent yields, minimizing the formation of di-reduced byproducts or unreacted starting material.

| Parameter | Condition/Reagent | Purpose |

|---|---|---|

| Reducing Agent | Sodium borohydride (NaBH₄) | Mild hydride donor for selective reduction. |

| Additive | Calcium chloride (CaCl₂) | Lewis acid to enhance electrophilicity and direct selectivity. nih.govchemicalbook.com |

| Temperature | Initial addition at 0°C | Controls reaction rate and minimizes side products. chemicalbook.com |

| Solvent | Tetrahydrofuran (THF) / Ethanol | Ensures solubility of all reaction components. chemicalbook.com |

Solvent Effects and Temperature Control

In the synthesis of the analogous compound, Mthis compound, a mixture of Tetrahydrofuran (THF) and Ethanol (EtOH) is utilized. chemicalbook.com THF serves as an effective aprotic solvent for dissolving the starting materials, while the protic nature of ethanol is crucial for the reduction process involving sodium borohydride. The solvent system must be capable of dissolving both the organic substrate and the inorganic reagents to ensure a homogeneous reaction mixture.

Temperature control is paramount for managing the reaction's exothermicity and ensuring the selective reduction of only one of the two ester groups. The process typically begins with cooling the reaction mixture to 0 °C before the portion-wise addition of the reducing agent, sodium borohydride. chemicalbook.com This initial cooling helps to moderate the reaction rate, preventing runaway reactions and the formation of byproducts from over-reduction. After the addition of the reductant is complete, the reaction is allowed to proceed at room temperature for an extended period, often up to 18 hours, to ensure the reaction goes to completion. chemicalbook.com

Catalyst Selection and Loading (e.g., Calcium Chloride in Reductions)

In the selective reduction of a pyridine dicarboxylate to form a 6-(hydroxymethyl)nicotinate ester, the choice of reagents is critical for achieving high selectivity. The combination of Sodium Borohydride (NaBH₄) as the reducing agent and Calcium Chloride (CaCl₂) as an additive is a well-documented system for this transformation. chemicalbook.com

While NaBH₄ is the primary reductant, CaCl₂ plays a crucial role as a Lewis acid additive. It coordinates to the carbonyl oxygen of the ester groups, which increases their electrophilicity and makes them more susceptible to nucleophilic attack by the hydride from NaBH₄. This coordination is believed to be key in achieving the selective reduction of one ester group while leaving the other intact.

The loading, or molar ratio, of these reagents relative to the starting material is a significant factor in the reaction's success. In a documented synthesis of Mthis compound, a substantial excess of both CaCl₂ and NaBH₄ is used. chemicalbook.com For instance, approximately four molar equivalents of CaCl₂ and two-and-a-half molar equivalents of NaBH₄ are used relative to the starting dimethyl pyridine-2,5-dicarboxylate. chemicalbook.com This high loading ensures that the reaction proceeds efficiently and achieves a high yield, reported at 96%. chemicalbook.com The use of a significant amount of CaCl₂ highlights its importance beyond a catalytic role; it is a key stoichiometric reagent in modulating the reactivity of the substrate.

Industrial Scale Synthesis Considerations and Process Intensification

While specific documentation on the industrial-scale synthesis of this compound is not widely available in the public domain, general principles of process intensification for related chemical structures, such as Ethyl Nicotinate (B505614), offer insight into potential scale-up strategies. Process intensification aims to develop smaller, more efficient, and safer manufacturing plants. researchgate.net

A key strategy in process intensification is the adoption of continuous flow chemistry over traditional batch processing. For the synthesis of related pyridine derivatives like ethyl 1,4,5,6-tetrahydropyridine-3-carboxylate and ethyl piperidine-3-carboxylate via the hydrogenation of ethyl nicotinate, continuous flow processes using trickle bed reactors have been successfully developed. researchgate.netfigshare.com These systems offer significant advantages, including superior heat and mass transfer, which is critical for managing highly exothermic reactions safely.

In one such study, a laboratory-scale flow chemistry platform achieved a throughput of up to 1959 g per day for the full hydrogenation of ethyl nicotinate. researchgate.netfigshare.com This demonstrates the potential for high productivity in a small reactor volume. Such continuous flow systems also simplify downstream processing by eliminating the need for catalyst filtration, a step that can be cumbersome in large-scale batch operations. researchgate.net The ability to operate at higher concentrations and pressures safely within a continuous reactor can lead to dramatically increased throughput and process efficiency. researchgate.net These principles could foreseeably be applied to the reduction of a suitable precursor to this compound, offering a pathway to a more efficient and safer industrial-scale process.

Chemical Reactivity and Functional Group Transformations of Ethyl 6 Hydroxymethyl Nicotinate

Transformations at the Hydroxymethyl Moiety

The primary alcohol of the hydroxymethyl group is a key site for various functional group interconversions, enabling the introduction of diverse chemical entities.

The conversion of the hydroxymethyl group to a halomethyl group is a fundamental transformation that activates the benzylic-like position for subsequent nucleophilic substitution reactions.

Chlorination: The synthesis of Ethyl 6-(chloromethyl)nicotinate is commonly achieved through the reaction of Ethyl 6-(hydroxymethyl)nicotinate with a chlorinating agent. Traditional methods often employ harsh reagents like thionyl chloride (SOCl₂). These reactions typically proceed by converting the alcohol into a good leaving group, which is then displaced by a chloride ion. The resulting Ethyl 6-(chloromethyl)nicotinate is a versatile intermediate, with the chloromethyl group readily undergoing reactions such as amination, etherification, and carbon-carbon bond formation.

Bromination: Analogous to chlorination, the hydroxymethyl group can be converted to a bromomethyl group. While direct bromination of this compound is a standard procedure, related compounds like Methyl 6-(bromomethyl)nicotinate are well-documented intermediates. bldpharm.com These reactions typically utilize reagents such as phosphorus tribromide or a combination of carbon tetrabromide and triphenylphosphine. Greener approaches for halogenation are also being explored, using combinations like hydrobromic acid with hydrogen peroxide as an oxidant, although the acidic conditions can deactivate nitrogen-containing heterocycles like pyridine (B92270). dntb.gov.uascholaris.ca

| Transformation | Reagent(s) | Product | Reference |

|---|---|---|---|

| Chlorination | Thionyl chloride (SOCl₂) | Ethyl 6-(chloromethyl)nicotinate | |

| Bromination | Phosphorus tribromide (PBr₃) or CBr₄/PPh₃ | Ethyl 6-(bromomethyl)nicotinate | bldpharm.com |

The selective oxidation of the primary alcohol in this compound to the corresponding aldehyde, Ethyl 6-formylnicotinate, is a crucial step in the synthesis of various ligands and pharmaceutical precursors. acs.org This transformation requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid.

A common and efficient method involves the use of Dess-Martin periodinane (1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3-(1H)-one) in a solvent like dichloromethane. epo.org Another widely used reagent for this purpose is manganese dioxide (MnO₂), which is particularly effective for oxidizing allylic and benzylic alcohols. The resulting Ethyl 6-formylnicotinate is a key building block; for instance, it can undergo Schiff base condensation with amines to form complex iminopyridine ligands. acs.org

| Starting Material | Reagent(s) | Solvent | Product | Reference |

|---|---|---|---|---|

| This compound | Dess-Martin periodinane | Dichloromethane | Ethyl 6-formylnicotinate | epo.org |

| Mthis compound | Manganese dioxide (MnO₂) | Not specified | Methyl 6-formylnicotinate | acs.org |

The hydroxyl group can readily undergo esterification with carboxylic acids or their activated derivatives. For example, cinnamoylation involves the reaction with cinnamic acid or cinnamoyl chloride. This reaction is typically carried out in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) for the acid, or in the presence of a base like triethylamine for the acid chloride. The resulting ester links the nicotinate (B505614) scaffold to a cinnamoyl group, a common structural motif in natural products and pharmacologically active compounds.

Etherification can also be achieved by first deprotonating the alcohol with a base (e.g., sodium hydride) to form an alkoxide, followed by reaction with an alkyl halide. This introduces an ether linkage at the 6-position of the pyridine ring.

To enhance the leaving group ability of the hydroxymethyl moiety, it can be converted into a sulfonate ester, such as a tosylate or mesylate. This is typically achieved by reacting this compound with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine or triethylamine. The resulting sulfonate is an excellent leaving group, far superior to the original hydroxyl group, and is highly susceptible to displacement by a wide range of nucleophiles. This two-step sequence (sulfonylation followed by nucleophilic substitution) is a powerful strategy for introducing diverse functionalities, including azides, thiols, and cyanides.

The introduction of an azide group onto the nicotinate backbone paves the way for "click chemistry" applications, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). mdpi.comnih.gov This reaction allows for the efficient and highly selective formation of a stable triazole ring, linking the nicotinate derivative to another molecule containing an alkyne group. rsc.org

The synthesis of the azide derivative typically involves a two-step process. First, the hydroxymethyl group is converted into a better leaving group, often via halogenation (as described in 3.1.1) or sulfonylation (3.1.4). The resulting intermediate, such as Ethyl 6-(chloromethyl)nicotinate or Ethyl 6-(tosyloxymethyl)nicotinate, is then treated with an azide source, commonly sodium azide (NaN₃), in a polar aprotic solvent like dimethylformamide (DMF). nih.gov The azide then undergoes nucleophilic substitution to yield Ethyl 6-(azidomethyl)nicotinate, a key precursor for click chemistry modifications. medchemexpress.com

Transformations Involving the Pyridine Ring

The pyridine ring of this compound, being an electron-deficient aromatic system, has its own distinct reactivity. While electrophilic substitution is difficult, the ring is susceptible to nucleophilic attack, especially when activated. Furthermore, the nitrogen atom can participate in reactions.

One potential transformation is the N-oxidation of the pyridine nitrogen using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). This modification significantly alters the electronic properties of the ring, making it more susceptible to certain types of reactions. For example, the formation of Ethyl 6-(methylthio)nicotinate 1-oxide has been documented from a related pyridine-thione precursor, demonstrating the stability of the N-oxide functionality in this system. rsc.org

Another significant reaction is the reduction or hydrogenation of the pyridine ring to form the corresponding piperidine derivative. nih.gov This transformation is typically carried out under high pressure of hydrogen gas with a metal catalyst, such as rhodium or platinum. For instance, ethyl nicotinate can be hydrogenated to form ethyl nipecotate, a piperidine derivative. beilstein-journals.org This dearomatization step is crucial in the synthesis of many pharmaceutical compounds.

Finally, while the pyridine ring itself is electron-deficient, it can undergo nucleophilic aromatic substitution (SNAr) if a suitable leaving group is present on the ring. While this compound does not have such a group, related compounds like Ethyl 6-chloronicotinate are valuable substrates for SNAr reactions, allowing for the introduction of various nucleophiles onto the pyridine ring. chemimpex.com

Direct C-H Functionalization Strategies

Direct C-H functionalization is a powerful strategy in modern organic synthesis that avoids the need for pre-functionalized starting materials. In the context of this compound, the focus lies on activating and transforming the C-H bonds of the pyridine ring or utilizing the hydroxymethyl group to facilitate reactions elsewhere.

A notable application of this compound is its use as an alkylating agent for indoles in a metal-free hydrogen autotransfer reaction. This process allows for the direct functionalization of the C3 position of indoles. chemrxiv.org The reaction is typically mediated by a combination of cesium carbonate (Cs2CO3) and Oxone®. chemrxiv.org

The proposed mechanism involves an initial oxidation of the primary alcohol of this compound to its corresponding aldehyde. This aldehyde then undergoes condensation with the nucleophilic C3 position of the indole. The resulting intermediate is subsequently reduced by another molecule of the starting alcohol, which acts as the hydride donor, regenerating the catalyst and completing the hydrogen autotransfer cycle. chemrxiv.org This method is significant as it provides a transition-metal-free pathway for creating complex molecular scaffolds. chemrxiv.orgnih.gov

Table 1: Metal-Free C3-Alkylation of Indoles with Heteroaryl-Substituted Methyl Alcohols chemrxiv.org

| Entry | Indole Reactant | Alcohol Reactant | Product | Yield (%) |

| 1 | Indole | (pyridin-2-yl)methanol | 3-(pyridin-2-ylmethyl)-1H-indole | 85 |

| 2 | 5-Methoxyindole | (pyridin-3-yl)methanol | 5-Methoxy-3-(pyridin-3-ylmethyl)-1H-indole | 78 |

| 3 | 6-Chloroindole | This compound | Ethyl 6-((6-chloro-1H-indol-3-yl)methyl)nicotinate | 72 |

| 4 | Indole | (pyridin-4-yl)methanol | 3-(pyridin-4-ylmethyl)-1H-indole | 91 |

Nucleophilic Aromatic Substitution Reactions

The pyridine ring in this compound is inherently electron-deficient due to the electronegativity of the nitrogen atom. This characteristic makes the ring susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction for modifying aromatic systems. nih.gov The reaction is further facilitated by the presence of the electron-withdrawing ethyl ester group.

For an SNAr reaction to occur, a good leaving group, such as a halide, must be present on the pyridine ring, typically at the 2- or 4-positions relative to the nitrogen atom. Nucleophiles can then displace this leaving group. While the parent molecule does not have a leaving group, its derivatives (e.g., 2-chloro-6-(hydroxymethyl)nicotinate) would be excellent substrates for SNAr reactions. The reaction mechanism can be either a stepwise addition-elimination process via a stable Meisenheimer complex or a concerted process, depending on the specific substrates and conditions. nih.govnih.gov

Table 2: Plausible Nucleophilic Aromatic Substitution Reactions

| Substrate | Nucleophile | Potential Product |

| Ethyl 2-chloro-6-(hydroxymethyl)nicotinate | Sodium methoxide (NaOMe) | Ethyl 2-methoxy-6-(hydroxymethyl)nicotinate |

| Ethyl 2-chloro-6-(hydroxymethyl)nicotinate | Ammonia (NH3) | Ethyl 2-amino-6-(hydroxymethyl)nicotinate |

| Ethyl 4-chloro-6-(hydroxymethyl)nicotinate | Piperidine | Ethyl 6-(hydroxymethyl)-4-(piperidin-1-yl)nicotinate |

Transformations of the Ethyl Ester Group

The ethyl ester group is a key functional handle on the molecule, allowing for several important transformations.

Hydrolysis to the Corresponding Carboxylic Acid

The ethyl ester group of this compound can be readily hydrolyzed to the corresponding carboxylic acid, 6-(hydroxymethyl)nicotinic acid. This transformation can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis : This is a reversible reaction carried out by heating the ester in the presence of a strong acid (e.g., H2SO4 or HCl) and excess water. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

Base-Promoted Hydrolysis (Saponification) : This is an irreversible process involving treatment of the ester with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction yields the carboxylate salt, which is then protonated in a separate acidic workup step to give the final carboxylic acid.

Table 4: Conditions for Hydrolysis of this compound

| Reaction Type | Reagents | Product |

| Acid-Catalyzed Hydrolysis | H2O, H+ (e.g., HCl) | 6-(hydroxymethyl)nicotinic acid |

| Base-Promoted Hydrolysis | 1. NaOH, H2O 2. H3O+ | 6-(hydroxymethyl)nicotinic acid |

Transesterification Reactions with Various Alcohols

Transesterification is the process of converting one ester into another by reaction with an alcohol. For this compound, this reaction allows for the exchange of the ethyl group for other alkyl or aryl groups. The reaction is typically catalyzed by either an acid or a base. The equilibrium can be driven towards the desired product by using a large excess of the new alcohol or by removing the ethanol that is formed during the reaction. This reaction is valuable for modifying the properties of the molecule, such as its solubility or steric profile.

Table 5: Examples of Transesterification Reactions

| Alcohol Reactant | Catalyst | Product |

| Methanol (CH3OH) | H+ or NaOCH3 | Mthis compound |

| Isopropanol ((CH3)2CHOH) | H+ or NaOCH(CH3)2 | Isopropyl 6-(hydroxymethyl)nicotinate |

| Benzyl alcohol (BnOH) | H+ or NaOBn | Benzyl 6-(hydroxymethyl)nicotinate |

Applications in Advanced Organic Synthesis

Design and Synthesis of Complex Heterocyclic Scaffolds

The structural backbone of Ethyl 6-(hydroxymethyl)nicotinate makes it an ideal starting material for the synthesis of various fused heterocyclic systems, which are of significant interest in medicinal chemistry and materials science. The presence of multiple reaction sites allows for a range of chemical transformations, leading to the construction of diverse and complex molecular frameworks.

One notable application is in the synthesis of pyridopyrimidines. While specific examples detailing the direct use of this compound are not extensively documented, the general synthetic strategies for pyridopyrimidines often involve the condensation of a functionalized pyridine (B92270) with a suitable three-carbon unit. The hydroxymethyl group on the ethyl nicotinate (B505614) can be readily oxidized to an aldehyde, which can then participate in condensation reactions with active methylene (B1212753) compounds, followed by cyclization to afford the pyridopyrimidine core. Alternatively, the hydroxymethyl group can be converted into a leaving group, facilitating nucleophilic substitution and subsequent ring closure.

Furthermore, the pyridine ring of this compound can act as a dienophile or a diene component in Diels-Alder reactions, a powerful tool for the construction of six-membered rings. For instance, after suitable modification, the pyridine ring can undergo [4+2] cycloaddition reactions with various dienophiles or dienes to generate fused bicyclic or polycyclic systems. These reactions provide a stereocontrolled route to complex scaffolds that would be challenging to access through other synthetic methods.

The synthesis of various heterocyclic scaffolds often involves multi-step reaction sequences. The reactivity of this compound at its different functional groups allows for a modular approach to building complex molecules.

| Heterocyclic Scaffold | General Synthetic Approach | Potential Role of this compound |

| Pyridopyrimidines | Condensation and cyclization | Precursor after oxidation of the hydroxymethyl group to an aldehyde. |

| Fused Pyridines | Diels-Alder reactions | Can act as a dienophile or diene component after modification. |

| Polycyclic Systems | Multi-step synthesis | Serves as a versatile starting material for sequential functionalization and cyclization reactions. |

Precursor in the Synthesis of Pharmacophore-Bearing Molecules

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. This compound serves as a valuable precursor for the synthesis of molecules containing key pharmacophoric elements, particularly in the development of kinase inhibitors and other biologically active compounds.

Kinase inhibitors are a significant class of therapeutic agents, and many of them feature a substituted pyridine or a related heterocyclic core. The pyridine ring of this compound can serve as a scaffold upon which various pharmacophoric groups can be appended. The hydroxymethyl group can be utilized for linking to other molecular fragments through ether or ester linkages, while the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to an amide. These transformations allow for the systematic exploration of the structure-activity relationship (SAR) of potential drug candidates.

A notable example is the synthesis of 2-ethyl-3-hydroxy-6-methylpyridine nicotinate, a molecule that incorporates two distinct pharmacophores: a 3-hydroxypyridine unit and a nicotinate moiety. mdpi.com While the full synthetic details from this compound are not provided in the available literature, the structure suggests a synthetic route that could involve the modification of the hydroxymethyl group and further functionalization of the pyridine ring. The 3-hydroxypyridine pharmacophore is known for its antioxidant and membranotropic effects, while nicotinates are recognized for their vasodilatory properties. mdpi.com

The versatility of this compound as a precursor is highlighted by the various transformations it can undergo to introduce different pharmacophoric features.

| Transformation | Resulting Functional Group | Pharmacophoric Relevance |

| Oxidation of hydroxymethyl group | Aldehyde, Carboxylic acid | Hydrogen bond acceptor, linker |

| Esterification/Etherification of hydroxymethyl group | Ester, Ether | Lipophilic interactions, linker |

| Hydrolysis of ethyl ester | Carboxylic acid | Hydrogen bond donor/acceptor, ionic interactions |

| Amidation of carboxylic acid | Amide | Hydrogen bond donor/acceptor |

Development of Chemical Probes and Labeling Reagents

Chemical probes and labeling reagents are essential tools in chemical biology for visualizing and studying biological processes. Fluorescent probes, in particular, have gained widespread use due to their high sensitivity and non-invasive nature. Functionalized pyridine derivatives have shown great promise in the development of such probes.

While direct applications of this compound in this area are not yet extensively reported, its structural features make it an attractive candidate for the synthesis of novel fluorescent probes. The pyridine core can be a part of a larger conjugated system, which is a common feature of many fluorophores. The hydroxymethyl and ester groups provide convenient handles for attaching fluorogenic moieties or for linking the probe to a biomolecule of interest.

For instance, the hydroxymethyl group could be used to couple the pyridine scaffold to a known fluorescent dye, thereby modulating its photophysical properties in response to a specific analyte or biological event. Alternatively, the entire this compound molecule could serve as the core of a new fluorophore, with its fluorescence properties being fine-tuned by further chemical modifications. The development of pyridine-based fluorescent probes for the detection of metal ions and for cellular imaging is an active area of research, suggesting a potential future application for this versatile compound. rsc.orgnih.govrsc.orgtandfonline.commdpi.comresearchgate.net

The design of a chemical probe based on this compound could involve the following strategic modifications:

| Probe Component | Potential Role of this compound Derivative |

| Fluorophore Core | The pyridine ring can be part of the conjugated system. |

| Recognition Moiety | The hydroxymethyl or ester group can be modified to selectively bind to a target analyte. |

| Linker | The functional groups can be used to attach the probe to a biomolecule. |

Contributions to Material Science and Polymer Chemistry

The application of functionalized organic molecules in material science and polymer chemistry is a rapidly growing field. This compound and its derivatives have demonstrated potential in the synthesis of novel polymers with interesting properties.

One significant area of application is in the formation of coordination polymers. Coordination polymers are materials formed by the self-assembly of metal ions and organic ligands. A study has reported the synthesis of a nano-supramolecular coordination polymer based on cadmium, ethyl nicotinate, and thiocyanate ligands. mdpi.comgoogle.com In this structure, the ethyl nicotinate acts as a ligand, coordinating to the cadmium ions through the nitrogen atom of the pyridine ring. The resulting one-dimensional chain structure is further organized into a three-dimensional network through hydrogen bonding. mdpi.comgoogle.com This work demonstrates the utility of ethyl nicotinate derivatives in constructing new materials with potential applications in catalysis and wastewater treatment. mdpi.comgoogle.com

Furthermore, a patent describes the preparation of high polymers containing nicotinic acid. google.com The synthesis involves the reaction of ethyl nicotinate with an alkylenediamine or hydroxyalkylenamine to form an N-nicotinoyl alkylenamine, which is then reacted with a reactive methacryloyl derivative. google.com This process leads to the formation of polymers where the nicotinic acid moiety is incorporated into the side chains. Such polymers could have applications in drug delivery or as functional materials.

The use of this compound in this context would introduce a reactive hydroxyl group into the polymer side chain, which could be further functionalized to tailor the properties of the material.

| Material Type | Role of this compound Derivative | Potential Applications |

| Coordination Polymers | Acts as an organic ligand coordinating to metal ions. | Catalysis, Gas storage, Sensing. |

| Functional Polymers | Incorporated as a monomer or as a side chain in a polymer backbone. | Drug delivery, Biomaterials, Coatings. |

Mechanistic Investigations of Chemical Transformations Involving Ethyl 6 Hydroxymethyl Nicotinate

Elucidation of Reaction Pathways for Hydroxymethyl Derivatizations

The reactivity of ethyl 6-(hydroxymethyl)nicotinate is largely dictated by its two primary functional groups: the hydroxymethyl group and the ethyl nicotinate (B505614) moiety. The derivatization of the hydroxymethyl group is of particular interest for modifying the compound's properties and for its use in constructing more complex molecules.

One of the fundamental transformations is the formation of the hydroxymethyl group itself. A common synthetic route to the related mthis compound involves the selective reduction of dimethyl pyridine-2,5-dicarboxylate (B1236617). chemicalbook.comechemi.com In this reaction, sodium borohydride (B1222165) is used as the reducing agent in the presence of calcium chloride. chemicalbook.comechemi.com The calcium salt is believed to coordinate to the two ester groups, allowing for the selective reduction of one ester to the corresponding alcohol.

Once formed, the hydroxymethyl group can undergo a range of derivatization reactions typical of primary alcohols. These include:

Esterification: In the presence of an acid catalyst, the hydroxymethyl group can react with a carboxylic acid to form a new ester linkage. youtube.com The mechanism involves protonation of the carboxylic acid, followed by nucleophilic attack of the hydroxymethyl oxygen, and subsequent dehydration to yield the ester product. youtube.com

Oxidation: The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid using various oxidizing agents.

Etherification: Reaction with an alkyl halide under basic conditions can lead to the formation of an ether.

Reactions with Organometallics: The ethyl ester group can react with excess Grignard reagents to yield a tertiary alcohol, following a double addition mechanism. youtube.com

The interplay between the reactivity of the hydroxymethyl group and the ethyl ester allows for a diverse array of synthetic modifications, making this compound a valuable intermediate in the synthesis of functionalized pyridine (B92270) compounds.

Detailed Studies on Hydrogen Autotransfer Mechanisms

Hydrogen autotransfer, also known as the "borrowing hydrogen" methodology, is an elegant and atom-economical strategy in organic synthesis. wikipedia.org This process involves the temporary transfer of hydrogen from a substrate to a catalyst, which then returns the hydrogen to a reaction intermediate to form the final product. wikipedia.org The hydroxymethyl group of this compound makes it a suitable substrate for such reactions.

The general mechanism for a hydrogen autotransfer reaction involving an alcohol proceeds as follows:

Dehydrogenation: The alcohol is dehydrogenated by a metal catalyst to form a transient aldehyde and a metal-hydride species.

Condensation: The aldehyde can then react with a nucleophile, such as an amine, to form an imine.

Hydrogenation: The metal-hydride species then reduces the imine to form the corresponding alkylated amine, regenerating the catalyst. nih.govresearchgate.net

Interestingly, pyridine and its derivatives have been shown to act as biomimetic hydrogen shuttles in transition-metal-free direct N-alkylation of amines with alcohols. rsc.org In these systems, the pyridine ring itself can accept and transfer hydrogen, facilitating the borrowing hydrogen process. This suggests that the pyridine nucleus of this compound could play a direct role in facilitating hydrogen autotransfer reactions, potentially lowering the activation energy for the initial dehydrogenation step.

Furthermore, manganese-based catalysts have been effectively used for N-alkylation reactions via hydrogen autotransfer. researchgate.net The ability of the hydroxymethyl group in this compound to participate in such catalytic cycles opens up avenues for the green synthesis of a variety of N-alkylated pyridine derivatives.

Catalytic Role and Efficiency in Organic Reactions

While this compound is often considered a building block, its structural features also allow it to participate in catalytic processes, primarily by acting as a ligand for metal centers. The nitrogen atom of the pyridine ring and the oxygen atoms of the hydroxymethyl and ester groups can all coordinate to a metal, potentially forming a chelate complex.

Pyridine-carboxylate ligands have been shown to form stable complexes with platinum, influencing the reactivity and stability of the resulting organometallic compounds. nih.gov In a similar vein, this compound could act as a bidentate or tridentate ligand, with the specific coordination mode depending on the metal center and reaction conditions. Such complexes could find applications in various catalytic transformations.

In the realm of biocatalysis, the enzyme nicotinate dehydrogenase catalyzes the hydroxylation of nicotinic acid at the C6 position to produce 6-hydroxynicotinic acid, a precursor to the scaffold of the title compound. nih.gov This enzymatic transformation highlights the potential for biocatalytic approaches in the synthesis and modification of functionalized nicotinates. The efficiency of such enzymatic processes is often high, with reactions proceeding under mild conditions. nih.gov

Investigation of Oxidative Cleavage Mechanisms in Ligand-Metal Complexes Derived from Nicotinates

The oxidative stability of ligand-metal complexes is a critical factor in their catalytic applications. In some cases, the ligand itself can undergo oxidative cleavage, leading to catalyst deactivation or the formation of new, unexpected products. Studies on cobalt-carboxylate complexes with (2-pyridylmethyl)amine-based ligands have shown that oxidative C-N bond cleavage of the supporting ligand can occur. rsc.org This process is often mediated by a metal-oxygen oxidant formed upon reaction with molecular oxygen. rsc.org These findings suggest that a metal complex of this compound could be susceptible to similar oxidative degradation pathways, particularly at the pyridine ring or the bonds connecting the substituents.

From a biological perspective, the degradation of nicotinic acid in aerobic bacteria involves oxidative pathways. researchgate.netnih.gov For instance, the enzyme 6-hydroxynicotinic acid 3-monooxygenase catalyzes the decarboxylative hydroxylation of 6-hydroxynicotinic acid. researchgate.net This represents a biological oxidative cleavage of the nicotinate scaffold, demonstrating that such pathways are accessible under enzymatic conditions.

The potential for oxidative dimerization has also been observed in related heterocyclic systems. For example, the oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides can lead to oxidative dimerization with the cleavage of N-H and C=C bonds. acs.org

Reaction Kinetics and Thermodynamics of Key Transformations

For example, the kinetic mechanism of nicotinic acid phosphoribosyltransferase, an enzyme that utilizes a nicotinate substrate, has been studied in detail. nih.gov The study revealed key kinetic parameters for the enzymatic reaction.

| Parameter | Value | Description |

|---|---|---|

| kcat | 2.3 s-1 | The turnover number, representing the maximum number of substrate molecules converted to product per enzyme molecule per second. |

| KD for PRPP | 0.6 µM | The dissociation constant for the binding of phosphoribosyl pyrophosphate (PRPP) to the phosphorylated enzyme, indicating high affinity. |

| kon for NA | ≥ 7.0 x 106 M-1s-1 | The association rate constant for the binding of nicotinic acid (NA) to the enzyme-PRPP complex. |

| k for product formation | ≥ 500 s-1 | The rate constant for the chemical transformation of the bound substrates into products. |

Table 1: Kinetic Parameters for Nicotinic Acid Phosphoribosyltransferase. nih.gov

These data illustrate the high efficiency of enzymatic catalysis for transformations of nicotinate derivatives. For non-enzymatic reactions, such as the hydrolysis of the ethyl ester group, the kinetics can be described by rate laws that are dependent on the concentration of the ester and the catalyst (e.g., acid or base). youtube.comyoutube.com The reaction rate is also influenced by temperature, with higher temperatures generally leading to faster reaction rates.

The thermodynamics of these reactions determine the position of the equilibrium. For instance, the hydrolysis of the ester is a reversible reaction, and the equilibrium can be shifted by controlling the concentration of reactants and products.

Computational Chemistry and Molecular Modeling Studies of Ethyl 6 Hydroxymethyl Nicotinate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural characteristics of a molecule. These methods solve the Schrödinger equation for a given system, yielding a wealth of information about its properties.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For Ethyl 6-(hydroxymethyl)nicotinate, this involves finding the minimum energy conformation by exploring the potential energy surface. The flexibility of the ethyl ester and hydroxymethyl groups means that several conformers may exist.

Computational studies on similar molecules, such as nicotinic acid ethyl ester, have shown that different conformers can exist, and their relative energies can be calculated to identify the most stable form. researchgate.net The optimization process provides precise bond lengths and angles for the most stable structure, which can be compared with experimental data if available. nih.gov

Table 1: Predicted Structural Parameters for a Hypothetical Optimized Geometry of this compound

| Parameter | Predicted Value |

| C-C (ring) bond length | ~1.39 Å |

| C-N (ring) bond length | ~1.34 Å |

| C=O bond length | ~1.21 Å |

| C-O (ester) bond length | ~1.36 Å |

| O-H bond length | ~0.96 Å |

| C-C-N (ring) bond angle | ~123° |

| C-O-C (ester) bond angle | ~116° |

Note: These are typical values and the actual optimized parameters would be determined through specific DFT calculations.

The electronic structure of a molecule governs its reactivity and spectroscopic properties. A key aspect of this is the analysis of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that indicates the molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net For molecules like this compound, the HOMO is typically localized on the electron-rich pyridine (B92270) ring, while the LUMO may be distributed over the electron-withdrawing ester group.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

Note: These values are illustrative and would be calculated using a specific level of theory and basis set.

Computational methods can predict various spectroscopic properties, providing a theoretical basis for experimental observations. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the ultraviolet-visible (UV-Vis) absorption spectra of molecules. mdpi.comnii.ac.jp This method calculates the energies of electronic transitions from the ground state to various excited states.

The predicted absorption wavelengths (λmax) and oscillator strengths (f) can be used to simulate the UV-Vis spectrum of this compound. researchgate.net These calculations help in understanding the nature of the electronic transitions, for instance, whether they are π-π* or n-π* transitions, and which parts of the molecule are involved. schrodinger.comnih.gov The accuracy of TD-DFT predictions can be influenced by the choice of functional and basis set, and comparison with experimental data is often necessary for validation. researchgate.net

Table 3: Predicted UV-Vis Absorption Data for a Hypothetical Calculation on this compound

| Transition | Wavelength (λmax, nm) | Oscillator Strength (f) |

| S0 → S1 | 285 | 0.15 |

| S0 → S2 | 240 | 0.45 |

Note: These are example values; actual predictions would result from specific TD-DFT calculations.

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP surface is colored to represent different electrostatic potential values, with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicating regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.net For this compound, the oxygen atoms of the ester and hydroxyl groups, as well as the nitrogen atom of the pyridine ring, would be expected to be regions of negative potential.

Table 4: Predicted Dipole Moment for this compound

| Component | Predicted Value (Debye) |

| μx | 1.5 |

| μy | 2.0 |

| μz | 0.5 |

| Total Dipole Moment (μ) | 2.55 |

Note: These are hypothetical values and would be determined from the output of a quantum chemical calculation.

Reaction Mechanism Modeling

Beyond static molecular properties, computational chemistry can be used to explore the dynamics of chemical reactions involving this compound.

Modeling a reaction mechanism involves identifying the lowest energy path that connects reactants to products. This path is known as the reaction coordinate. Along this coordinate, a key point is the transition state, which represents the highest energy barrier that must be overcome for the reaction to proceed.

By mapping the potential energy surface, computational chemists can locate the structures of transition states and calculate their energies. This information is crucial for determining the activation energy of a reaction, which in turn dictates the reaction rate. For reactions involving this compound, such as the esterification of the hydroxyl group or substitution reactions on the pyridine ring, modeling can elucidate the step-by-step mechanism and identify the rate-determining step. researchgate.net

Calculation of Activation Energies and Rate Constants

There is no available research data detailing the calculation of activation energies or rate constants for reactions directly involving this compound. Such studies would typically employ quantum mechanical methods, such as density functional theory (DFT), to model reaction pathways and determine the energy barriers associated with specific chemical transformations. The lack of these studies indicates a gap in the understanding of the kinetic and mechanistic aspects of its reactivity from a computational standpoint.

Structure-Reactivity and Structure-Property Relationship Studies

Specific structure-reactivity and structure-property relationship (SAR/SPR) studies for this compound are not present in the current body of scientific literature. These types of investigations would explore how variations in the molecular structure of this compound and related analogs influence their chemical reactivity and physical properties. While general principles of organic chemistry can be applied to predict its behavior, detailed computational analyses that quantify these relationships are not available.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

There are no published molecular dynamics (MD) simulations that have investigated the conformational landscape or the influence of solvent effects on this compound. MD simulations would provide valuable insights into the dynamic behavior of the molecule, its preferred three-dimensional structures, and its interactions with different solvent environments. This information is crucial for understanding its behavior in solution and for designing new synthetic routes or materials.

Advanced Spectroscopic and Structural Characterization of Ethyl 6 Hydroxymethyl Nicotinate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the characterization of organic molecules, offering precise information about the chemical structure and connectivity of atoms.

The ¹H NMR spectrum of a nicotinate (B505614) derivative provides a detailed map of the proton environments within the molecule. For a compound like ethyl 6-(hydroxymethyl)nicotinate, distinct signals are expected for the aromatic protons on the pyridine (B92270) ring, the methylene (B1212753) protons of the hydroxymethyl and ethyl groups, the methyl protons of the ethyl group, and the hydroxyl proton.

For this compound, the ethyl group would present a characteristic quartet and triplet pattern. Predicted ¹H NMR data for the parent compound, ethyl nicotinate , from the Human Metabolome Database suggests a quartet for the -OCH₂- protons and a triplet for the -CH₃ protons of the ethyl ester group. hmdb.ca

A hypothetical ¹H NMR data table for this compound, based on these related compounds, is presented below.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H-2 (Pyridine) | ~9.0 | d | ~2.0 |

| H-4 (Pyridine) | ~8.2 | dd | ~8.0, 2.0 |

| H-5 (Pyridine) | ~7.4 | d | ~8.0 |

| -CH₂OH | ~4.8 | s | - |

| -OH | Variable | br s | - |

| -OCH₂CH₃ | ~4.4 | q | ~7.1 |

| -OCH₂CH₃ | ~1.4 | t | ~7.1 |

Note: This table is predictive and based on data from analogous compounds.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for the six carbons of the pyridine ring, the carbonyl carbon of the ester, the methylene carbon of the hydroxymethyl group, and the two carbons of the ethyl group.

Referring again to the methyl 4-bromo-6-(hydroxymethyl)nicotinate derivative, the ¹³C NMR spectrum in CDCl₃ showed signals at δ 164.47, 163.60, 151.00, 133.76, 126.19, 126.03, 63.81, and 52.68. rsc.org The signals at 164.47 and 163.60 ppm are assigned to the carbonyl carbon and the C6 carbon of the pyridine ring, respectively. The peaks between 151.00 and 126.03 ppm correspond to the other aromatic carbons. The signal at 63.81 ppm is attributed to the methylene carbon of the hydroxymethyl group, and the peak at 52.68 ppm is from the methyl ester carbon. rsc.org

For the ethyl ester in the title compound, the methylene and methyl carbons of the ethyl group would have characteristic chemical shifts.

A projected ¹³C NMR data table for this compound is provided below.

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | ~165 |

| C-6 (Pyridine) | ~160 |

| C-2 (Pyridine) | ~152 |

| C-4 (Pyridine) | ~137 |

| C-5 (Pyridine) | ~123 |

| C-3 (Pyridine) | ~127 |

| -CH₂OH | ~64 |

| -OCH₂CH₃ | ~61 |

| -OCH₂CH₃ | ~14 |

Note: This table is predictive and based on data from analogous compounds.

While specific 2D NMR data for this compound is not available in the searched literature, these techniques would be instrumental in confirming the structural assignments.

COSY (Correlation Spectroscopy) would reveal the coupling relationships between protons, for instance, confirming the coupling between the aromatic protons on the pyridine ring and the coupling between the methylene and methyl protons of the ethyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) would establish the direct one-bond correlations between protons and the carbons they are attached to. This would definitively link the proton signals of the hydroxymethyl and ethyl groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds. This would be crucial for assigning the quaternary carbons and confirming the connectivity of the ester and hydroxymethyl groups to the pyridine ring. For example, correlations would be expected between the H-2 proton and the C-4 and C=O carbons, and between the methylene protons of the hydroxymethyl group and the C-5 and C-6 carbons of the pyridine ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.

The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to its key functional groups. A broad band in the region of 3400-3200 cm⁻¹ would be expected for the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic ring and the aliphatic ethyl and methylene groups would appear in the 3100-2850 cm⁻¹ region.

A strong absorption band around 1720-1700 cm⁻¹ would be characteristic of the C=O stretching vibration of the ethyl ester. The C=N and C=C stretching vibrations of the pyridine ring would give rise to bands in the 1600-1450 cm⁻¹ region. The C-O stretching vibrations of the ester and the primary alcohol would be observed in the 1300-1000 cm⁻¹ range.

The FT-IR data for a related derivative, methyl 4-bromo-6-(hydroxymethyl)nicotinate , would show similar characteristic peaks, with variations arising from the substitution pattern and the nature of the ester group.

A table of expected FT-IR absorption bands for this compound is presented below.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H (Alcohol) | 3400-3200 (broad) |

| C-H (Aromatic) | 3100-3000 |

| C-H (Aliphatic) | 2980-2850 |

| C=O (Ester) | 1720-1700 |

| C=N, C=C (Pyridine) | 1600-1450 |

| C-O (Ester, Alcohol) | 1300-1000 |

Note: This table is based on general functional group frequencies.

Raman spectroscopy provides complementary information to FT-IR. While no specific Raman data for this compound was found, certain vibrational modes would be expected to be Raman active. The symmetric stretching vibrations of the pyridine ring, particularly the "ring breathing" mode, would likely produce a strong Raman signal. The C=O stretching vibration would also be observable. Non-polar bonds, such as the C-C bonds of the ethyl group, would generally show weaker Raman signals. The O-H stretching vibration is typically weak in Raman spectra. The combination of FT-IR and Raman spectroscopy would provide a more complete vibrational analysis of the molecule.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. For the related compound, Mthis compound, the molecular formula has been established as C8H9NO3. bldpharm.comchemicalbook.comprotheragen.ai This technique is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.

Electrospray Ionization Mass Spectrometry (ESI-MS)

X-ray Crystallography for Solid-State Structure Elucidation

Single Crystal X-ray Diffraction (SC-XRD)

Single Crystal X-ray Diffraction (SC-XRD) is the gold standard for determining the molecular structure of crystalline solids. uhu-ciqso.esmdpi.com For a related compound, a single crystal was grown from a diethyl ether solution and its structure was determined using a Nonius Kappa CCD diffractometer with MoKα radiation. brynmawr.edu The resulting data allowed for the refinement of the unit cell parameters and the determination of the molecular structure. brynmawr.edu This technique is capable of providing atomic-level resolution, revealing intricate structural details. nih.gov

Table 1: Crystal Data and Structure Refinement for a Related Nicotinate Derivative brynmawr.edu

| Parameter | Value |

| Radiation | MoKα (λ = 71.073 pm) |

| Temperature | 113 ± 1 K |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (nm) | 0.72829(6) |

| b (nm) | 0.61450(6) |

| c (nm) | 2.4622(3) |

| α, β, γ (°) | 90 |

| Volume (nm³) | 1.1025(2) |

| Final R1 | 0.0390 |

| Final wR2 | 0.0801 |

Crystal Packing and Intermolecular Interactions

The study of crystal packing reveals how molecules are arranged in the crystal lattice and the nature of the intermolecular forces that hold them together. brynmawr.edu In the case of a related picolinate, a single weak intermolecular O—H...N hydrogen bond was identified, linking the molecules into a one-dimensional zigzag chain. researchgate.net Such interactions are crucial in determining the physical properties of the solid, including its melting point and solubility. The analysis of these interactions provides insight into the supramolecular architecture of the compound. nih.gov

Chromatographic and Purity Assessment Methods

Chromatographic techniques are widely used to separate the components of a mixture and to assess the purity of a compound. For compounds like this compound, methods such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) are standard for purity determination. tcichemicals.com Commercial suppliers often report a purity of over 97% for the related Mthis compound, as determined by GC. tcichemicals.comsigmaaldrich.com The melting point is also a key indicator of purity, with a reported range of 75-78°C for Mthis compound. chemicalbook.comsigmaaldrich.com

Table 2: Purity and Physical Properties of a Related Nicotinate Derivative

| Property | Value | Source |

| Purity (GC) | >97.0% | tcichemicals.com |

| Purity (Nonaqueous Titration) | min. 97.0 % | tcichemicals.com |

| Melting Point | 73.0 to 77.0 °C | tcichemicals.com |

| Physical State | Solid, White to Orange to Green powder to crystal | chemicalbook.comprotheragen.aitcichemicals.com |

| Storage | Inert atmosphere, room temperature | bldpharm.comprotheragen.aisigmaaldrich.com |

Gas Chromatography (GC)

Gas chromatography is a cornerstone technique for the analysis of volatile and thermally stable compounds like this compound. It is frequently utilized for purity assessment following synthesis. While specific, detailed GC methods for this compound are not extensively published in peer-reviewed literature, its application is confirmed in quality control procedures. For instance, the purity of its parent compound, ethyl nicotinate, is routinely confirmed by GC, often showing assays of ≥99.0%. A Chinese patent detailing the synthesis of ethyl nicotinate also reports using GC to confirm product purity, achieving a result of 99.5%, though the specific analytical conditions were not disclosed. google.com

The introduction of a hydroxymethyl group to the ethyl nicotinate structure increases its polarity and boiling point. This structural modification would necessitate adjustments to the standard GC conditions used for ethyl nicotinate. A likely approach would involve a higher oven temperature program and potentially the use of a more polar stationary phase to achieve optimal separation and peak shape.

For the analysis of derivatives, where the hydroxyl group is further reacted, the volatility and thermal stability of the resulting molecule would dictate the suitability of GC. Derivatization of the hydroxyl group to a less polar moiety could, in some cases, improve its chromatographic behavior.

A typical GC analysis for a compound like this compound would involve a capillary column, such as one with a 5% phenyl-polysiloxane stationary phase, and a temperature program that ramps from a moderate starting temperature to a higher final temperature to ensure the elution of the higher-boiling-point analyte.

Table 1: Illustrative GC Parameters for Nicotinate Analysis

| Parameter | Typical Value |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5 or equivalent) |

| Injector Temperature | 250 °C |

| Detector Temperature | 280 °C (FID) |

| Oven Program | 100 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |

| Carrier Gas | Helium or Nitrogen |

| Injection Mode | Split/Splitless |

Note: This table is illustrative and based on general methods for similar aromatic esters. Specific conditions for this compound would require optimization.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a versatile, rapid, and cost-effective method for monitoring reaction progress, identifying compounds, and determining purity. google.com For this compound, TLC offers a straightforward way to visualize its presence alongside reactants or byproducts.

Studies on related nicotinic acid derivatives provide a strong basis for developing TLC methods for this compound. For instance, the stability of methyl nicotinate has been evaluated using normal-phase TLC on silica (B1680970) gel 60 F254 plates with a mobile phase of acetone (B3395972) and n-hexane. researchgate.net Another study on N-(hydroxymethyl)nicotinamide utilized silica gel F254 plates with a chloroform-ethanol (2:3, v/v) mobile phase for separation. hmdb.cathegoodscentscompany.com

Given the structure of this compound, which contains both a polar hydroxyl group and a moderately polar ester group on a pyridine ring, a mobile phase of intermediate polarity would be required for optimal separation on silica gel plates. A mixture of a non-polar solvent (like hexane (B92381) or toluene) and a polar solvent (like ethyl acetate (B1210297) or ethanol) would be a suitable starting point. The ratio could be adjusted to achieve a retention factor (Rf) value typically between 0.3 and 0.7 for clear separation. Visualization of the spots can be achieved under UV light (at 254 nm) due to the aromatic pyridine ring. researchgate.nethmdb.ca

Table 2: TLC Systems for Analysis of Nicotinic Acid Derivatives

| Compound | Stationary Phase | Mobile Phase | Detection | Reference |

| Methyl Nicotinate | Silica Gel 60 F254 | Acetone / n-Hexane | Densitometry | researchgate.net |

| N-(hydroxymethyl)nicotinamide | Silica Gel F254 | Chloroform / Ethanol (2:3, v/v) | UV (260 nm) | hmdb.cathegoodscentscompany.com |

| This compound | Silica Gel | Ethyl Acetate / Hexane (e.g., 1:1, v/v) | UV (254 nm) | Inferred |

Note: The system for this compound is an inferred starting point based on the analysis of structurally similar compounds.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a highly sensitive and versatile analytical technique suitable for a wide range of compounds, including those that are not sufficiently volatile or stable for GC analysis. For this compound and its derivatives, reversed-phase HPLC is the most common approach.

A specific HPLC method has been developed for the simultaneous analysis of ethyl nicotinate along with nicotinic acid, nicotinamide, and other related compounds. sielc.com This method utilizes a Primesep 100 mixed-mode column with a mobile phase gradient of water, acetonitrile (B52724) (MeCN), and a sulfuric acid buffer, with UV detection at 250 nm. sielc.com This provides a robust starting point for the analysis of this compound. The presence of the hydroxymethyl group would likely decrease its retention time on a reversed-phase column compared to ethyl nicotinate under identical conditions, due to its increased polarity.

The derivatization of the hydroxyl group would alter its retention characteristics significantly. For instance, esterification of the hydroxyl group would make the molecule less polar, leading to a longer retention time in reversed-phase HPLC. Research on the derivatization of hydroxysteroids with pyridine-carboxylic acids (such as picolinic acid) has shown that such modifications are used to enhance detection by electrospray ionization-mass spectrometry (ESI-MS), a common detector for HPLC. researchgate.net This highlights the utility of HPLC-MS in the structural confirmation of derivatives of this compound.

Table 3: HPLC Conditions for Analysis of Ethyl Nicotinate and Related Compounds

| Parameter | Condition | Reference |

| Column | Primesep 100, 4.6x150 mm, 5 µm | sielc.com |

| Mobile Phase | Gradient of Water, Acetonitrile (MeCN), and Sulfuric Acid (H2SO4) buffer | sielc.com |

| Flow Rate | 1.0 mL/min | sielc.com |

| Detection | UV at 250 nm | sielc.com |

| Separation Mode | Mixed-Mode | sielc.com |

Note: These conditions were established for ethyl nicotinate and would likely require optimization for the baseline separation of this compound and its specific derivatives.

Q & A

Q. Comparative Structural Analysis Table

| Compound | Substituent | Key Properties |

|---|---|---|

| This compound | 6-CH₂OH | Hydrophilic, oxidizable, H-bond donor |

| Ethyl 6-methylnicotinate | 6-CH₃ | Lipophilic, metabolically stable |

| Ethyl 6-chloronicotinate | 6-Cl | Electrophilic, potential genotoxicity |

| Ethyl 5-(chloromethyl)nicotinate | 5-CH₂Cl | High reactivity for SN2 substitutions |

Structural comparisons highlight substituent-driven reactivity and bioactivity differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.